Frontier Orbital Energy Differentiation vs. Extended π-Bridge
The HOMO energy level of the TBDT‑C₆ core, incorporated into the A‑π‑D‑π‑A small molecule COOP‑1T‑TBDT (which carries a single thiophene π‑bridge on each side), is −5.68 eV. Extending the π‑bridge to four hexylthiophene units in COOP‑4HT‑TBDT raises the HOMO to −5.34 eV, while the LUMO remains essentially constant at −3.60 eV [1]. This 0.34 eV difference directly translates into a lower open‑circuit voltage potential for the longer‑bridge variant but higher hole‑delocalisation benefits. Procurement of the short‑bridge building block therefore locks in the deepest HOMO configuration available in this A‑π‑D‑π‑A series, which is critical when a high V_OC donor component is required.
| Evidence Dimension | HOMO energy level (eV) from cyclic voltammetry |
|---|---|
| Target Compound Data | −5.68 eV (COOP‑1T‑TBDT, n = 1 π‑bridge) |
| Comparator Or Baseline | −5.34 eV (COOP‑4HT‑TBDT, n = 4 π‑bridge) |
| Quantified Difference | ΔHOMO = +0.34 eV; LUMO unchanged (−3.60 eV) |
| Conditions | Cyclic voltammetry, thin‑film measurements; reported in Beilstein J. Org. Chem. 2016, 12, 1788‑1797 |
Why This Matters
Users who require a low‑lying HOMO for maximising V_OC in OPV blends should select the TBDT‑C₆ building block with minimal π‑bridge extension, as every additional thiophene unit pushes the HOMO upward by roughly 0.1 eV.
- [1] Yin N., et al. Effect of the π‑conjugation length on the properties and photovoltaic performance of A‑π‑D‑π‑A type oligothiophenes with a 4,8‑bis(thienyl)benzo[1,2‑b:4,5‑b']dithiophene core. Beilstein J. Org. Chem., 2016, 12, 1788‑1797. DOI: 10.3762/bjoc.12.169. View Source
